Bis(pyrrolidinomethyl)-4-hydroxyphenylacetic acid 1,4-benzodioxanyl-2-methyl ester
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Overview
Description
Bis(pyrrolidinomethyl)-4-hydroxyphenylacetic acid 1,4-benzodioxanyl-2-methyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxin ring fused with a phenyl acetate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(pyrrolidinomethyl)-4-hydroxyphenylacetic acid 1,4-benzodioxanyl-2-methyl ester typically involves multiple steps, starting with the preparation of the benzodioxin ring. This can be achieved through the cyclization of catechol with ethylene glycol under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The scalability of the process is crucial for industrial applications, and methods such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance sustainability and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Bis(pyrrolidinomethyl)-4-hydroxyphenylacetic acid 1,4-benzodioxanyl-2-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone or aldehyde groups into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and signaling pathway regulators. These properties make it a valuable tool for understanding cellular processes and developing new therapeutic agents .
Medicine
In medicine, the compound and its derivatives are investigated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These studies aim to develop new drugs with improved efficacy and safety profiles .
Industry
In industrial applications, the compound is used in the synthesis of specialty chemicals, polymers, and advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of Bis(pyrrolidinomethyl)-4-hydroxyphenylacetic acid 1,4-benzodioxanyl-2-methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses . The exact pathways involved depend on the specific biological context and the nature of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A structurally related compound with similar reactivity but different biological activities.
2,3-Dihydro-1,4-benzoxathiine: Another related compound with sulfur in place of oxygen, exhibiting distinct chemical and biological properties.
Uniqueness
Bis(pyrrolidinomethyl)-4-hydroxyphenylacetic acid 1,4-benzodioxanyl-2-methyl ester is unique due to its combination of a benzodioxin ring and a phenyl acetate moiety, along with pyrrolidinylmethyl substituents. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
149110-76-9 |
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Molecular Formula |
C27H34N2O5 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate |
InChI |
InChI=1S/C27H34N2O5/c30-26(33-19-23-18-32-24-7-1-2-8-25(24)34-23)15-20-13-21(16-28-9-3-4-10-28)27(31)22(14-20)17-29-11-5-6-12-29/h1-2,7-8,13-14,23,31H,3-6,9-12,15-19H2 |
InChI Key |
HLQWZRORUBOPJF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC2=CC(=CC(=C2O)CN3CCCC3)CC(=O)OCC4COC5=CC=CC=C5O4 |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC(=C2O)CN3CCCC3)CC(=O)OCC4COC5=CC=CC=C5O4 |
Synonyms |
is(pyrrolidinomethyl)-4-hydroxyphenylacetic acid 1,4-benzodioxanyl-2-methyl ester BPHPA-BME |
Origin of Product |
United States |
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